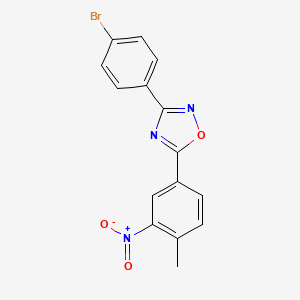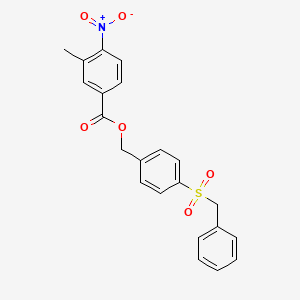
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
説明
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture. This compound is also known as BPOD and is a member of the oxadiazole family of compounds.
科学的研究の応用
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antitumor, antibacterial, and antifungal activities. BPOD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, BPOD has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles.
作用機序
The mechanism of action of 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that BPOD may act by inhibiting enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells. BPOD has also been reported to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole exhibits low toxicity towards normal cells and tissues. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells. BPOD has also been shown to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its high purity and stability. BPOD is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using BPOD in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several potential future directions for research on 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of BPOD-based fluorescent probes for the detection of other metal ions or biomolecules. Another potential direction is the synthesis of BPOD derivatives with improved solubility and bioavailability for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of BPOD and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, material science, and agriculture. The synthesis method for BPOD is relatively simple and the compound exhibits low toxicity towards normal cells and tissues. However, further research is needed to fully understand the mechanism of action of BPOD and its potential applications in other fields.
特性
IUPAC Name |
3-(4-bromophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c1-9-2-3-11(8-13(9)19(20)21)15-17-14(18-22-15)10-4-6-12(16)7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQOHAZKOIEJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3531113.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3531127.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3531135.png)
![1-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}ethanone](/img/structure/B3531136.png)

![3-[2-(2-iodo-4-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3531160.png)
![methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate](/img/structure/B3531166.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3531170.png)
![3-bromo-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3531172.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B3531173.png)
![phenyl 3-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3531181.png)
![phenyl 3-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B3531184.png)

